2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid
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Overview
Description
2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid is a fluorinated organic compound with the molecular formula C5H2F8O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid typically involves the fluorination of butanoic acid derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong hydrogen bonds and dipole-dipole interactions with biological molecules. This can lead to the inhibition of enzyme activity or alteration of protein structure and function .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2,2,3,3,4,4-Hexafluoro-4-(1,2,2,2-tetrafluoroethoxy)butanoic acid
Uniqueness
2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds .
Properties
CAS No. |
917951-62-3 |
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Molecular Formula |
C5H2F8O2 |
Molecular Weight |
246.05 g/mol |
IUPAC Name |
2,3,4,4,4-pentafluoro-3-(trifluoromethyl)butanoic acid |
InChI |
InChI=1S/C5H2F8O2/c6-1(2(14)15)3(7,4(8,9)10)5(11,12)13/h1H,(H,14,15) |
InChI Key |
JLRPXCDIADORQL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)(C(C(F)(F)F)(C(F)(F)F)F)F |
Origin of Product |
United States |
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